4-(2-Pyridinylmethoxy)benzamide
Description
Properties
Molecular Formula |
C13H12N2O2 |
|---|---|
Molecular Weight |
228.25g/mol |
IUPAC Name |
4-(pyridin-2-ylmethoxy)benzamide |
InChI |
InChI=1S/C13H12N2O2/c14-13(16)10-4-6-12(7-5-10)17-9-11-3-1-2-8-15-11/h1-8H,9H2,(H2,14,16) |
InChI Key |
ZKQDEHPMLFBQTH-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)COC2=CC=C(C=C2)C(=O)N |
Canonical SMILES |
C1=CC=NC(=C1)COC2=CC=C(C=C2)C(=O)N |
Origin of Product |
United States |
Scientific Research Applications
Histone Deacetylase Inhibition
One of the prominent applications of 4-(2-Pyridinylmethoxy)benzamide is as a histone deacetylase (HDAC) inhibitor. HDAC inhibitors are crucial in cancer therapy as they alter gene expression by increasing histone acetylation levels, which can induce apoptosis in cancer cells and promote differentiation. Compounds similar to this compound have shown efficacy in treating various cancers, including leukemia and solid tumors, by inhibiting HDAC activity .
Diabetes Management
Research has indicated that derivatives of benzamide compounds can inhibit protein tyrosine phosphatase 1B (PTP1B), a negative regulator of insulin signaling. For instance, studies on related compounds have demonstrated their ability to enhance insulin-stimulated glucose uptake without significant cytotoxicity, suggesting a potential role for this compound in managing type 2 diabetes mellitus and obesity .
Cancer Treatment Studies
A study highlighted the use of benzamide derivatives as HDAC inhibitors, demonstrating their effectiveness in reducing tumor size in preclinical models. The compounds exhibited low toxicity levels while significantly enhancing survival rates in treated groups compared to controls .
Metabolic Disorder Research
In another case study focusing on metabolic disorders, a series of benzamide derivatives were tested for their ability to improve glucose metabolism in diabetic models. The results indicated that certain derivatives could significantly increase glucose uptake in muscle cells, showcasing their potential as therapeutic agents for type 2 diabetes .
Data Tables
| Application | Mechanism | Effectiveness |
|---|---|---|
| Cancer Treatment | HDAC inhibition | Induces apoptosis in cancer cells |
| Diabetes Management | PTP1B inhibition | Enhances insulin-stimulated glucose uptake |
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Table 1: Key Structural Modifications in Benzamide Derivatives
Key Observations :
- The pyridinylmethoxy group in this compound distinguishes it from piperazine- or imidazole-substituted analogs. Piperazine derivatives (e.g., JJGW07) exhibit α1-adrenolytic activity due to their affinity for adrenergic receptors, while imidazole-containing analogs (e.g., ) show antimicrobial activity .
- Substituents at the N-position (e.g., hydroxamic acid in HPAPB) significantly alter biological targets, enabling HDAC inhibition and antitumor effects .
Key Observations :
- This compound’s activity remains underexplored, but piperazine analogs (JJGW series) demonstrate receptor-specific antagonism, suggesting that pyridine substitutions may influence binding kinetics .
- HPAPB highlights the role of hydroxamic acid in enhancing anticancer efficacy while reducing toxicity compared to classical agents like SAHA .
Key Observations :
- Low yields in (18%) highlight challenges in coupling bulky substituents, which may also affect the target compound’s synthesis .
Preparation Methods
Nucleophilic Aromatic Substitution
A widely employed strategy involves the reaction of 4-hydroxybenzamide with 2-(chloromethyl)pyridine under basic conditions. This method leverages the nucleophilic displacement of chloride by the phenoxide ion.
Procedure :
4-Hydroxybenzamide (1.0 equiv) is dissolved in dimethylformamide (DMF) with potassium carbonate (2.5 equiv) as the base. 2-(Chloromethyl)pyridine (1.2 equiv) is added dropwise, and the mixture is heated to 80°C for 12–16 hours. Post-reaction, the mixture is quenched with ice water, extracted with ethyl acetate, and purified via recrystallization from ethanol.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 68–72% |
| Reaction Time | 16 hours |
| Solvent | DMF |
| Base | K₂CO₃ |
This method is cost-effective but limited by moderate yields due to competing side reactions, such as hydrolysis of the chloromethyl group.
Mitsunobu Reaction for Ether Formation
The Mitsunobu reaction offers a high-yield alternative for coupling 4-hydroxybenzamide with 2-pyridinemethanol.
Procedure :
4-Hydroxybenzamide (1.0 equiv), 2-pyridinemethanol (1.5 equiv), triphenylphosphine (1.5 equiv), and diethyl azodicarboxylate (DEAD, 1.5 equiv) are combined in tetrahydrofuran (THF) at 0°C. The reaction proceeds at room temperature for 6 hours. The product is isolated via column chromatography (silica gel, ethyl acetate/hexane).
Key Data :
| Parameter | Value |
|---|---|
| Yield | 85–89% |
| Reaction Time | 6 hours |
| Solvent | THF |
| Catalyst | DEAD/PPh₃ |
While efficient, this method requires expensive reagents and generates stoichiometric triphenylphosphine oxide, complicating purification.
Catalytic Etherification Strategies
Acid-Catalyzed Condensation
Methylsulfonic acid (MSA) catalyzes the direct condensation of 4-hydroxybenzamide with 2-pyridinemethanol, avoiding protective group chemistry.
Procedure :
A mixture of 4-hydroxybenzamide (1.0 equiv), 2-pyridinemethanol (1.1 equiv), and MSA (0.2 equiv) in toluene is refluxed at 110°C for 8 hours. The reaction is monitored by HPLC, and the product is extracted with dilute HCl, neutralized, and recrystallized.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 82–86% |
| Reaction Time | 8 hours |
| Solvent | Toluene |
| Catalyst | Methylsulfonic acid |
This single-step method is advantageous for scalability but requires careful control of acid concentration to prevent amide hydrolysis.
Aluminum Isopropylate-Mediated Transesterification
Adapted from benzamide syntheses in US3357978A, aluminum isopropylate facilitates ether formation under mild conditions.
Procedure :
4-Hydroxybenzamide (1.0 equiv) and 2-pyridinemethanol (1.3 equiv) are heated in xylene with aluminum isopropylate (0.1 equiv) at 120°C for 5 hours. The product is isolated via aqueous workup and recrystallized from ethanol.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 78–81% |
| Reaction Time | 5 hours |
| Solvent | Xylene |
| Catalyst | Al(OⁱPr)₃ |
This approach minimizes side reactions but necessitates anhydrous conditions.
Table 1: Summary of Synthetic Methods
| Method | Yield (%) | Cost | Purification Complexity |
|---|---|---|---|
| Nucleophilic Substitution | 68–72 | Low | Moderate |
| Mitsunobu Reaction | 85–89 | High | High |
| Acid-Catalyzed | 82–86 | Medium | Low |
| Aluminum Isopropylate | 78–81 | Medium | Moderate |
The Mitsunobu reaction offers the highest yield but is less practical for industrial-scale synthesis due to reagent costs. Acid-catalyzed condensation balances yield and scalability, making it preferable for bulk production.
Optimization Strategies
Solvent Effects
Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in substitution reactions, while toluene and xylene improve thermal stability in acid-catalyzed methods. Ethanol and THF are ideal for recrystallization due to favorable solubility profiles.
Temperature Control
Elevated temperatures (80–120°C) accelerate ether formation but risk amide degradation. Stepwise heating (ramping from 50°C to 110°C) mitigates decomposition.
Challenges and Solutions
-
Amide Hydrolysis : Acidic or basic conditions may hydrolyze the benzamide to benzoic acid. Neutral pH during workup and low acid concentrations (≤0.2 equiv MSA) prevent this.
-
Byproduct Formation : Triphenylphosphine oxide (Mitsunobu) complicates purification. Switching to polymer-supported reagents or catalytic systems reduces waste .
Q & A
Q. What synthetic strategies are commonly employed to prepare 4-(2-Pyridinylmethoxy)benzamide derivatives?
- Methodological Answer : Synthesis typically involves coupling reactions between pyridine-containing intermediates and benzamide precursors. For example:
- Step 1 : Methylation of pyridine derivatives using iodomethane to form intermediates (e.g., conversion of intermediate 10a to 10b in Scheme 1) .
- Step 2 : Coupling of the pyridinylmethoxy intermediate with benzoyl chloride derivatives under basic conditions.
- Key Tools : Reflux conditions, catalysts (e.g., TBAI), and purification via column chromatography.
- Analytical Validation : Confirmation via -NMR and mass spectrometry (MS) to verify regioselectivity .
Q. What analytical techniques are essential for characterizing this compound derivatives?
- Methodological Answer :
- Structural Confirmation :
- IR Spectroscopy : Identifies functional groups (e.g., amide C=O stretch at ~1650 cm) .
- NMR (, ) : Resolves aromatic protons (δ 7.0–8.5 ppm) and pyridinylmethoxy groups (δ 4.5–5.0 ppm) .
- High-Resolution MS : Validates molecular weight (e.g., ESI-MS for [M+H] peaks) .
- Purity Assessment : HPLC with UV detection (≥95% purity threshold) .
Advanced Research Questions
Q. How do structural modifications influence the CHK1 inhibitory activity of this compound derivatives?
- Methodological Answer :
- SAR Insights :
- Pyrrolo[2,3-d]pyrimidine Substitution : Enhances CHK1 binding affinity (IC < 100 nM) by mimicking ATP-binding pocket interactions .
- Electron-Withdrawing Groups (e.g., -CF) : Improve metabolic stability and cell permeability, as shown in cytotoxicity assays .
- Experimental Validation :
- Kinase Assays : Measure IC values against recombinant CHK1.
- Molecular Docking : Predict binding modes using software like AutoDock Vina .
Q. How can researchers address off-target effects observed with benzamide-based enzyme inhibitors?
- Methodological Answer :
- Mechanistic Insight : Benzamide derivatives (e.g., 3-aminobenzamide) inhibit poly(ADP-ribose) synthetase but may disrupt glucose metabolism or DNA repair .
- Mitigation Strategies :
- Dose Optimization : Use the lowest effective concentration to minimize non-specific effects.
- Selectivity Profiling : Screen against related enzymes (e.g., HDACs, PARP isoforms) .
- Control Experiments : Include inactive analogs (e.g., methylated derivatives) to isolate target-specific effects .
Q. What reaction conditions lead to divergent mechanistic pathways in Cu(II)-mediated C-H oxidation of benzamide derivatives?
- Methodological Answer :
- Condition-Dependent Mechanisms :
- Basic Conditions : Organometallic C-H activation (directed methoxylation/chlorination via Cu(II)-amide coordination) .
- Acidic Conditions : Single-electron transfer (SET) mechanisms, leading to non-directed chlorination .
- Validation Tools :
- Isotopic Labeling : -HO to track oxygen sources.
- Computational Studies : DFT calculations to compare activation barriers for competing pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
